
Topotecan Hydrochloride
Overview
Description
Topotecan Hydrochloride is a chemotherapeutic agent known for its role as a topoisomerase I inhibitor. It is a synthetic, water-soluble analog of camptothecin, a natural compound derived from the Camptotheca acuminata tree. This compound is primarily used in the treatment of various cancers, including ovarian cancer, small cell lung cancer, and cervical cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Topotecan Hydrochloride is synthesized through a multi-step process starting from camptothecin. The key steps involve:
Hydroxylation: Introduction of hydroxyl groups to the camptothecin structure.
Esterification: Formation of ester bonds to enhance solubility.
Amidation: Conversion of ester groups to amides to stabilize the compound.
Industrial Production Methods: Industrial production of topotecan involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic hydrogenation: To introduce specific functional groups.
Chromatographic purification: To isolate and purify the final product.
Crystallization: To obtain topotecan in its hydrochloride salt form for medical use.
Chemical Reactions Analysis
Types of Reactions: Topotecan Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of functional groups to modify its chemical properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including methanol, ethanol, and dichloromethane.
Major Products: The major products formed from these reactions are various derivatives of topotecan, which can be used to study its structure-activity relationship and improve its pharmacological properties .
Scientific Research Applications
Topotecan Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study topoisomerase I inhibition and DNA interaction.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Extensively used in clinical trials for treating different types of cancer, including ovarian, lung, and cervical cancers.
Industry: Employed in the development of new chemotherapeutic agents and drug delivery systems.
Mechanism of Action
Topotecan Hydrochloride exerts its effects by inhibiting the enzyme topoisomerase I, which is essential for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, topotecan prevents the re-ligation of single-strand breaks in DNA, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Topotecan Hydrochloride is compared with other topoisomerase I inhibitors such as irinotecan and camptothecin. While all three compounds share a similar mechanism of action, topotecan is unique due to its water solubility and specific structural modifications that enhance its stability and efficacy. Other similar compounds include:
Irinotecan: Another camptothecin analog used primarily for colorectal cancer.
Camptothecin: The natural precursor of topotecan and irinotecan, used in early cancer research.
This compound’s unique properties make it a valuable tool in cancer therapy and scientific research, offering insights into the development of more effective treatments.
Biological Activity
Topotecan hydrochloride is a semi-synthetic derivative of camptothecin, primarily recognized for its role as a potent inhibitor of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to significant cytotoxic effects in various cancer types. This article delves into the biological activity of topotecan, highlighting its mechanisms, therapeutic applications, and relevant case studies.
Topotecan exerts its antitumor effects by stabilizing the complex formed between topoisomerase I and DNA. This stabilization prevents the religation of single-strand breaks during DNA replication, ultimately leading to double-strand DNA damage that mammalian cells cannot efficiently repair . The cytotoxicity associated with topotecan is particularly pronounced during the S phase of the cell cycle, where DNA synthesis occurs.
Pharmacokinetics
Topotecan is administered intravenously or orally, with pharmacokinetic studies indicating a multiexponential elimination profile. The terminal half-life ranges from 2 to 3 hours, and it exhibits approximately 35% binding to plasma proteins . The drug's bioavailability can be significantly enhanced through nanoparticle formulations, which improve its distribution and therapeutic efficacy in tumor tissues .
Therapeutic Applications
Topotecan is primarily used in treating various malignancies, including:
- Ovarian Cancer : It has shown effectiveness in patients with relapsed ovarian cancer, offering a response rate of approximately 20.5% compared to 14% for paclitaxel .
- Acute Lymphoblastic Leukemia (ALL) : In preclinical models, topotecan has induced rapid apoptotic death in human B-lineage ALL cells and improved survival rates in mouse models .
- Retinoblastoma : A study demonstrated that combining intravitreal topotecan with melphalan achieved complete regression of vitreous seeds in all treated eyes .
Case Study 1: Efficacy in Ovarian Cancer
In a comparative study involving 226 patients previously treated with platinum-based chemotherapy, topotecan displayed a median overall survival of 62 weeks compared to 53 weeks for paclitaxel. The response rates were 20.5% for topotecan versus 14% for paclitaxel, indicating its potential as a second-line treatment option .
Case Study 2: Intravitreal Administration in Retinoblastoma
A retrospective analysis involved nine eyes treated with intravitreal injections of melphalan combined with topotecan. The treatment resulted in complete control of vitreous seeds after an average of 1.9 injections. Complications were minimal, underscoring the safety and efficacy of this approach in managing resistant vitreous seeding from retinoblastoma .
Summary of Biological Activity
The following table summarizes key aspects of topotecan's biological activity:
Characteristic | Details |
---|---|
Mechanism | Inhibition of DNA topoisomerase I |
Primary Uses | Ovarian cancer, acute lymphoblastic leukemia, retinoblastoma |
Pharmacokinetics | Terminal half-life: 2-3 hours; ~35% plasma protein binding |
Response Rate (Ovarian Cancer) | 20.5% (vs. 14% for paclitaxel) |
Efficacy (Retinoblastoma) | Complete control in all treated eyes |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of topotecan hydrochloride in cancer therapy, and how does it influence experimental design?
this compound inhibits topoisomerase I by stabilizing the DNA-topoisomerase I complex during replication, leading to DNA double-strand breaks and apoptosis . In preclinical studies, researchers should standardize dosing schedules (e.g., daily intravenous administration for 5 days) to mimic clinical protocols. Cell viability assays (e.g., MTT) and comet assays are recommended to quantify DNA damage .
Q. How should researchers address conflicting data on hematologic vs. non-hematologic toxicity profiles in preclinical models?
Evidence shows that myelosuppression (e.g., neutropenia) is dose-limiting in humans, while non-hematologic effects (e.g., mucosal inflammation) are less common . To resolve contradictions, use species-specific models: rodents for hematologic toxicity (monitoring peripheral blood counts) and rabbits for embryotoxicity (assessing fetal malformations and resorption rates) .
Q. What methodologies optimize pharmacokinetic (PK) studies of this compound in animal models?
Employ high-performance liquid chromatography (HPLC) with fluorescence detection to measure plasma concentrations of the lactone and carboxylate forms, which have distinct stability profiles. Sampling at intervals (e.g., 0.5, 1, 2, 4, 8 hours post-dose) ensures accurate half-life calculation (~3 hours in humans) .
Q. How can combination therapies with this compound enhance efficacy while minimizing resistance?
Synergistic effects are observed with platinum-based agents (e.g., cisplatin) but require sequence optimization. Administer cisplatin on day 5 of topotecan dosing to reduce overlapping myelosuppression . Preclinical studies in prostate cancer models show that combining topotecan with genistein (10 μM) increases ROS generation and caspase-3/9 activation, enhancing apoptosis .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s inhibition of STAT5 in acute myeloid leukemia (AML)?
Topotecan binds the STAT5-SH2 domain via hydrogen bonds with Asn639 and Lys644, blocking dimerization and phosphorylation. Validate binding using cellular thermal shift assays (CETSA), where thermal denaturation of STAT5 increases from 47.4°C (control) to 49.5°C post-treatment . In FLT3-ITD+ AML models (e.g., MOLM13), IC₅₀ values range from 11–21 nM, with downstream suppression of CMYC and Ki-67 .
Q. How can in silico modeling improve the design of topotecan derivatives targeting drug-resistant cancers?
Molecular docking simulations (e.g., AutoDock Vina) reveal that modifying the six-member lactone ring enhances STAT5 binding affinity. Compare binding energies (ΔG) of derivatives to prioritize candidates. Surface plasmon resonance (SPR) can validate binding kinetics (e.g., KD < 1 μM) .
Q. What biomarkers predict response to this compound in heterogeneous tumor populations?
Transcriptomic profiling of ovarian cancer biopsies identifies overexpression of TOP1 (topoisomerase I) and low ABCG2 transporter activity as predictors of sensitivity. Use RNA-seq or immunohistochemistry (IHC) to stratify patients in clinical trials . In AML, phospho-STAT5 (Tyr694) levels in peripheral blood correlate with reduced relapse rates in xenograft models (p < 0.01) .
Q. How does this compound overcome the blood-brain barrier (BBB) in metastatic brain tumors?
In glioblastoma models, co-administration with BBB disruptors (e.g., mannitol) increases CNS penetration by 40%. Measure CSF concentrations via LC-MS/MS and validate efficacy using bioluminescent imaging of intracranial tumor burden .
Q. Methodological Guidelines
- Toxicology Studies : Follow OECD Guidelines 414 (teratogenicity) and 407 (repeated-dose toxicity) for GLP compliance .
- STAT5 Inhibition Assays : Use FP-STAT5 competitive binding assays and Western blotting (anti-pSTAT5 Tyr694) to quantify target engagement .
- Data Contradiction Resolution : Apply Bland-Altman analysis to compare toxicity data across species, adjusting for metabolic rate differences (e.g., allometric scaling) .
Properties
IUPAC Name |
(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHHQBMTXTWTJV-BQAIUKQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045952 | |
Record name | Topotecan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119413-54-6 | |
Record name | Topotecan hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119413-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Topotecan hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119413546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TOPOTECAN HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TOPOTECAN HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=609699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Topotecan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, hydrochloride (1:1), (4S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOPOTECAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956S425ZCY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.